[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
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Overview
Description
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H19ClN2·2HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom. This compound is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Benzyl Protection: The starting material, 4-chlorobenzyl chloride, is reacted with piperidine to form the benzyl-protected piperidine derivative.
Reduction: The benzyl-protected piperidine is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form the corresponding amine.
Dihydrochloride Formation: The free amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can be performed to convert the compound to its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(2-Nitrobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
[1-(4-Methylbenzyl)piperidin-4-yl]methanamine dihydrochloride
Uniqueness: [1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride is unique due to its specific structural features, such as the presence of the chlorobenzyl group, which influences its chemical reactivity and biological activity. This compound's distinct properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFSYYQHQUQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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